molecular formula C12H14O3 B12379732 (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate

Cat. No.: B12379732
M. Wt: 206.24 g/mol
InChI Key: HBEZCBDGJMYNGS-NSHDSACASA-N
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Description

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is an organic compound that belongs to the class of cyclopropyl esters. This compound is characterized by the presence of a cyclopropyl group attached to a hydroxyacetate moiety, with a benzyl group attached to the oxygen atom. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate can be achieved through several methods. One common approach involves the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones . This method allows for the preparation of a variety of hydroxy-substituted cyclopropanes, which can serve as building blocks for the synthesis of bioactive compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection of functional groups, cyclopropanation, and subsequent deprotection to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl 2-cyclopropyl-2-oxoacetate.

    Reduction: Formation of benzyl 2-cyclopropyl-2-hydroxyethanol.

    Substitution: Formation of various substituted benzyl 2-cyclopropyl-2-hydroxyacetates.

Scientific Research Applications

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is unique due to its specific (S)-configuration and the presence of a benzyl group, which can influence its reactivity and interactions compared to other similar compounds. The benzyl group can also provide additional sites for functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

benzyl (2S)-2-cyclopropyl-2-hydroxyacetate

InChI

InChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2/t11-/m0/s1

InChI Key

HBEZCBDGJMYNGS-NSHDSACASA-N

Isomeric SMILES

C1CC1[C@@H](C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CC1C(C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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